molecular formula C14H19Cl2N3 B1463325 1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride CAS No. 1303890-54-1

1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride

Cat. No.: B1463325
CAS No.: 1303890-54-1
M. Wt: 300.2 g/mol
InChI Key: RNDLSZRDASTKBZ-UHFFFAOYSA-N
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Description

“1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1303890-54-1 . It has a molecular weight of 300.23 . The IUPAC name for this compound is 1-(4-phenyl-1H-imidazol-2-yl)cyclopentylamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17N3.2ClH/c15-14(8-4-5-9-14)13-16-10-12(17-13)11-6-2-1-3-7-11;;/h1-3,6-7,10H,4-5,8-9,15H2,(H,16,17);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder with a storage temperature at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • A study focused on the synthesis of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines/diamines. This research highlights the potential of utilizing similar imidazole derivatives in creating complex molecules with specific properties, including optical activity and metal complexation capabilities (Pařík & Chlupatý, 2014).

Biological Studies

  • Novel series of compounds including imidazole derivatives were synthesized and evaluated for their biological activities, such as phosphodiesterase inhibition and antimicrobial activities. This underscores the broad spectrum of applications for imidazole derivatives in medicinal chemistry (Bukhari et al., 2013).

Pharmacological Potential

  • Imidazole derivatives have been investigated for their potent inhibitory activity against specific enzymes. For instance, certain compounds showed strong inhibition against CYP26, suggesting potential in enhancing the activity of retinoic acid in neuroblastoma cells, which could be a pathway for cancer treatment or management of skin disorders (Gomaa et al., 2008).

Material Science and Electrochemistry

  • Research on conducting polymers indicated the influence of hydrogen bonding on the electrochromic properties of such materials, with specific focus on derivatives of phenyl-1H-imidazole. This highlights the compound's relevance in developing advanced materials with tunable optical properties (Akpinar et al., 2012).

Analytical Chemistry Applications

  • The synthesis of certain imidazole derivatives has been instrumental in developing novel analytical methods and intermediates for further chemical synthesis, demonstrating the versatility of imidazole compounds in facilitating complex chemical transformations (Zhou et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

1-(5-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.2ClH/c15-14(8-4-5-9-14)13-16-10-12(17-13)11-6-2-1-3-7-11;;/h1-3,6-7,10H,4-5,8-9,15H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDLSZRDASTKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC=C(N2)C3=CC=CC=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 2
1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 3
1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 5
1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 6
1-(4-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride

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